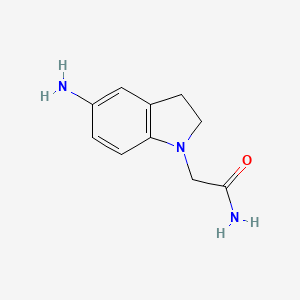
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, thereby protecting cells from necroptosis and reducing necrotic cell death . This compound’s ability to modulate various biological pathways makes it a promising candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-Oxindole: Known for its role in various biological processes and as a precursor in organic synthesis.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide stands out due to its unique combination of an indole nucleus with an aminoacetamide group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143587-59-1 |
|---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-(5-amino-2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-2,5H,3-4,6,11H2,(H2,12,14) |
InChI-Schlüssel |
ZVKSTIMQSDXXMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


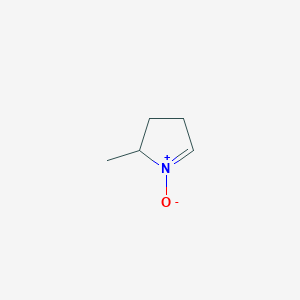

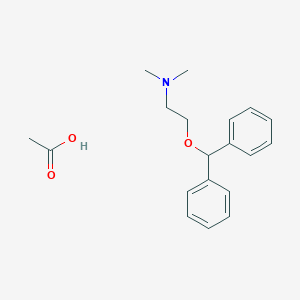
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
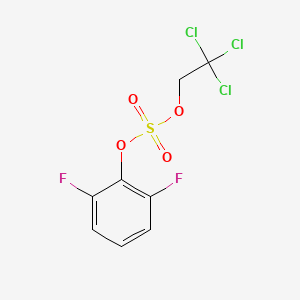
![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
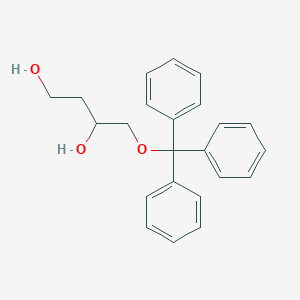
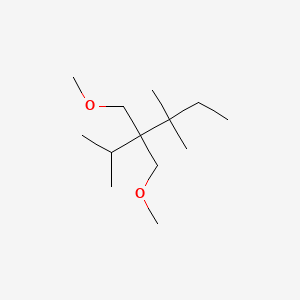
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
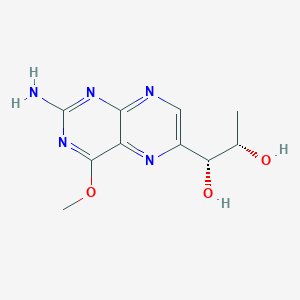
![2-{2-[(Oct-1-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12545641.png)
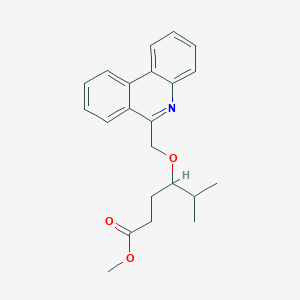
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)

